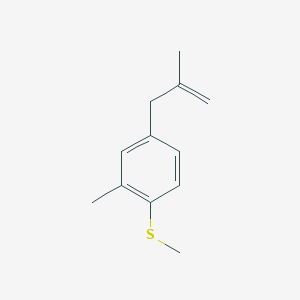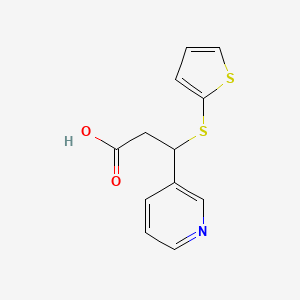
3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid is a heterocyclic compound that features both pyridine and thiophene rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is followed by the addition of thiourea to form the desired product. The reaction conditions often include the use of hydrazine hydrate to facilitate the formation of intermediate compounds, which are then transformed into the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyridine and thiophene compounds .
Applications De Recherche Scientifique
3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as anti-inflammatory and antioxidant agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: This compound also features pyridine and thiophene rings and has shown similar biological activities.
3-(Pyridin-2-yl)phenylamino derivatives: These compounds are known for their herbicidal activity and share structural similarities with 3-Pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid.
Uniqueness
This compound is unique due to its specific combination of pyridine and thiophene rings, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C12H11NO2S2 |
|---|---|
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
3-pyridin-3-yl-3-thiophen-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C12H11NO2S2/c14-11(15)7-10(9-3-1-5-13-8-9)17-12-4-2-6-16-12/h1-6,8,10H,7H2,(H,14,15) |
Clé InChI |
ONNCIFSXRBDNBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(CC(=O)O)SC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



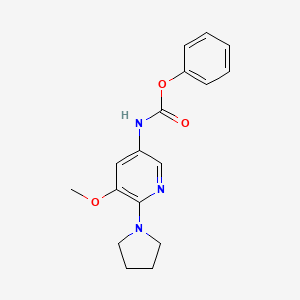
![[1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone](/img/structure/B13879592.png)
![4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13879598.png)
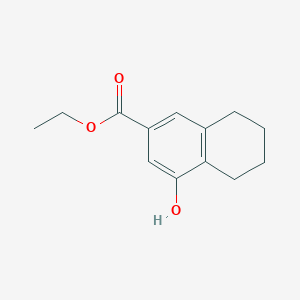
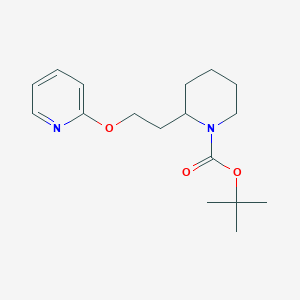
![1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene](/img/structure/B13879617.png)
![4-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B13879623.png)

![(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate](/img/structure/B13879629.png)

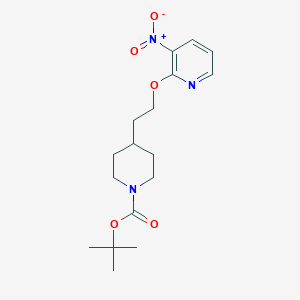
![Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate](/img/structure/B13879643.png)
